Chemical structure and properties of Furo[3,2-c]pyridine-4-carboxamide
Chemical structure and properties of Furo[3,2-c]pyridine-4-carboxamide
The following technical guide provides an in-depth analysis of the Furo[3,2-c]pyridine-4-carboxamide scaffold. This document is structured to serve as a reference for medicinal chemists and drug discovery scientists, focusing on structural properties, synthetic accessibility, and therapeutic utility.
Scaffold Analysis, Synthetic Methodologies, and Therapeutic Potential
Executive Summary
The Furo[3,2-c]pyridine-4-carboxamide motif represents a "privileged scaffold" in modern medicinal chemistry. Structurally, it fuses an electron-rich furan ring with an electron-deficient pyridine ring, creating a bicyclic heteroaromatic system with distinct electronic push-pull characteristics. The inclusion of a carboxamide group at the C4 position transforms this scaffold into a potent pharmacophore, primarily utilized in kinase inhibition (e.g., JAK, PI3K) due to its ability to mimic the adenine ring of ATP and form critical hydrogen bonds within the enzyme hinge region. This guide details the physicochemical profile, validated synthetic routes, and experimental protocols required to utilize this scaffold in drug development.[1][2]
Structural Architecture & Physicochemical Profile[3]
Electronic Distribution and Aromaticity
The Furo[3,2-c]pyridine core is characterized by a significant dipole moment and uneven electron distribution.
-
The Furan Ring (Electron Donor): The oxygen atom donates electron density into the
-system via resonance, making the furan ring susceptible to electrophilic aromatic substitution (though less so than isolated furan due to the fused pyridine). -
The Pyridine Ring (Electron Acceptor): The electronegative nitrogen atom withdraws density, rendering the ring electron-deficient. This facilitates nucleophilic attacks, particularly at positions ortho or para to the nitrogen.
-
The 4-Carboxamide Moiety: Positioned adjacent to the ring junction (depending on specific numbering conventions, often C4 or C7), this group acts as a dual hydrogen bond donor (
) and acceptor ( ). In kinase inhibitors, this group frequently interacts with the backbone residues of the kinase hinge region (e.g., the "gatekeeper" residue).
Physicochemical Properties (Predicted)
Data based on unsubstituted Furo[3,2-c]pyridine-4-carboxamide.
| Property | Value (Approx.) | Significance in Drug Design |
| Molecular Weight | ~162.15 g/mol | Fragment-like; allows for significant decoration without violating Lipinski's Rule of 5. |
| cLogP | 0.5 – 1.2 | Moderate lipophilicity; favorable for membrane permeability and oral bioavailability. |
| TPSA | ~69 Ų | Good polarity balance; TPSA < 140 Ų suggests good intestinal absorption. |
| H-Bond Donors | 2 (Amide | Critical for target engagement (e.g., Hinge binding). |
| H-Bond Acceptors | 3 (Pyridine N, Furan O, Amide O) | Facilitates water solubility and receptor interaction. |
Structural Logic Diagram
The following diagram illustrates the functional roles of different regions within the molecule.
Figure 1: Structural Activity Relationship (SAR) logic of the Furo[3,2-c]pyridine-4-carboxamide scaffold.
Synthetic Methodologies
The synthesis of the Furo[3,2-c]pyridine core is non-trivial due to the specific fusion pattern. The most robust and widely cited method involves a cascade Sonogashira coupling followed by cyclization.
Retrosynthetic Analysis
-
Target: Furo[3,2-c]pyridine-4-carboxamide.
-
Precursor: Furo[3,2-c]pyridine-4-carboxylic acid (or ester/nitrile).
-
Key Intermediate: 3-alkynyl-4-hydroxypyridine derivatives.
-
Starting Materials: 4-hydroxy-3-iodopyridine (or 3-halo-4-pyridone) and terminal alkynes.[3]
The "Gold Standard" Route: Sonogashira-Cyclization Cascade
This route is preferred for its modularity, allowing substituents to be introduced via the alkyne before the ring closes.
-
Halogenation: Iodination of 4-hydroxypyridine to obtain 4-hydroxy-3-iodopyridine .
-
Sonogashira Coupling: Reaction with a terminal alkyne (e.g., ethyl propiolate or a protected alkyne) using Pd/Cu catalysis.
-
5-endo-dig Cyclization: The proximity of the hydroxyl group to the alkyne allows for intramolecular cyclization, often occurring spontaneously or with mild base/heat, forming the furan ring.
-
Functionalization: If the alkyne carried an ester group, it is hydrolyzed to the acid. If not, the C4 position (often activated) must be carbonylated (e.g., Pd-catalyzed carbonylation).
-
Amidation: Conversion of the carboxylic acid to the carboxamide using standard coupling agents (EDC/HOBt or HATU) and ammonium chloride/ammonia.
Synthesis Workflow Diagram
Figure 2: Step-wise synthetic pathway from commodity starting materials to the target carboxamide.
Experimental Characterization Protocols
Protocol A: Synthesis of Furo[3,2-c]pyridine Core
Context: This protocol describes the formation of the bicyclic core, a critical step requiring inert atmosphere techniques.
Materials:
-
4-Hydroxy-3-iodopyridine (1.0 eq)
-
Terminal Alkyne (e.g., Ethyl propiolate for ester precursor) (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (5 mol%)
-
Copper(I) iodide (10 mol%)
-
Triethylamine (3.0 eq)
-
Dry DMF (0.2 M concentration)
Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
-
Dissolution: Dissolve 4-hydroxy-3-iodopyridine in dry DMF. Add Triethylamine.
-
Catalyst Addition: Add Pd(PPh3)2Cl2 and CuI.[1] Stir for 5 minutes until the solution changes color (typically darkens).
-
Alkyne Addition: Dropwise add the terminal alkyne.
-
Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor via TLC (EtOAc/Hexane) or LC-MS. The formation of the cyclized product is often observed directly; however, if the intermediate (alkynyl pyridine) persists, increase temperature to 100°C to drive the 5-endo-dig cyclization.
-
Workup: Cool to room temperature. Dilute with EtOAc, wash with water (x3) and brine. Dry over Na2SO4 and concentrate.
-
Purification: Flash column chromatography (SiO2, 0-50% EtOAc in Hexanes).
Protocol B: Amidation to Carboxamide
Context: Converting the carboxylic acid intermediate to the final primary amide.
Materials:
-
Furo[3,2-c]pyridine-4-carboxylic acid (1.0 eq)
-
Ammonium Chloride (NH4Cl) (3.0 eq)
-
HATU (1.2 eq)
-
DIPEA (Diisopropylethylamine) (3.0 eq)
-
Dry DMF[4]
Procedure:
-
Dissolve the carboxylic acid in dry DMF.
-
Add DIPEA and HATU. Stir for 10 minutes to activate the acid (formation of active ester).
-
Add solid Ammonium Chloride.
-
Stir at room temperature for 16 hours.
-
Workup: Dilute with EtOAc. Wash with saturated NaHCO3 (to remove unreacted acid) and brine.
-
Validation: The product is often a white solid. Confirm structure via 1H-NMR (Look for characteristic amide singlets at
7.0–8.0 ppm, broad, exchangeable with D2O).
Medicinal Chemistry Applications
Kinase Inhibition (JAK/STAT Pathway)
The Furo[3,2-c]pyridine-4-carboxamide scaffold acts as a bioisostere for the purine ring of ATP.
-
Mechanism: The pyridine nitrogen (N5) and the amide NH2 form a bidentate hydrogen bond with the hinge region of the kinase.
-
Selectivity: Selectivity is achieved by modifying the substituents on the furan ring (C2/C3 positions), which extend into the hydrophobic pocket or the solvent-exposed region of the kinase.
-
Case Study: Analogues of this scaffold have shown efficacy in inhibiting JAK1/JAK2, relevant for rheumatoid arthritis and myelofibrosis therapies [1][2].
Bioisosterism
This scaffold is frequently compared to:
-
Thieno[3,2-c]pyridine: Sulfur replacement often increases lipophilicity (LogP) and metabolic stability but may introduce toxicity liabilities.
-
Pyrrolo[3,2-c]pyridine: Nitrogen replacement offers an additional vector for substitution (on the pyrrole N) but changes the H-bond donor/acceptor profile.
References
-
BenchChem. (2025).[1][2] The Emerging Therapeutic Potential of Furo[3,2-c]pyridines: A Technical Guide. Retrieved from
-
Taszarek, M., & Reissig, H. U. (2022). Synthesis of New Multivalent Furo[3,2-c]pyridine Derivatives. Heterocycles. Link
-
PubChem. (2025).[5] Furo[3,2-c]pyridine Compound Summary. National Library of Medicine. Retrieved from
-
MDPI. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives. International Journal of Molecular Sciences. Link
-
Fluorochem. (2025). Product Specification: Furo[3,2-c]pyridine-4-carboxylic acid hydrochloride. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 4. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Furo[3,2-c]pyridine | C7H5NO | CID 12234604 - PubChem [pubchem.ncbi.nlm.nih.gov]
